Cas no 326800-63-9 (3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one)

3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one
- EN300-1154734
- 326800-63-9
- AKOS013604434
- 3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one
-
- インチ: 1S/C8H14ClNO2/c1-2-3-4-10-6-7(5-9)12-8(10)11/h7H,2-6H2,1H3
- InChIKey: UTNUBIRBFXYZCE-UHFFFAOYSA-N
- ほほえんだ: ClCC1CN(C(=O)O1)CCCC
計算された属性
- せいみつぶんしりょう: 191.0713064g/mol
- どういたいしつりょう: 191.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 29.5Ų
3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154734-0.5g |
3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |
326800-63-9 | 0.5g |
$946.0 | 2023-06-09 | ||
Enamine | EN300-1154734-0.1g |
3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |
326800-63-9 | 0.1g |
$867.0 | 2023-06-09 | ||
Enamine | EN300-1154734-1.0g |
3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |
326800-63-9 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1154734-0.05g |
3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |
326800-63-9 | 0.05g |
$827.0 | 2023-06-09 | ||
Enamine | EN300-1154734-0.25g |
3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |
326800-63-9 | 0.25g |
$906.0 | 2023-06-09 | ||
Enamine | EN300-1154734-5.0g |
3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |
326800-63-9 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1154734-2.5g |
3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |
326800-63-9 | 2.5g |
$1931.0 | 2023-06-09 | ||
Enamine | EN300-1154734-10.0g |
3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |
326800-63-9 | 10g |
$4236.0 | 2023-06-09 |
3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-oneに関する追加情報
3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one (CAS No. 326800-63-9): A Comprehensive Overview
3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one, also known by its CAS registry number 326800-63-9, is a versatile organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of oxazolidinones, which are five-membered lactams containing an oxygen atom and a nitrogen atom in their ring structure. The presence of the chloromethyl group at the 5-position and the butyl group at the 3-position imparts distinctive chemical properties, making it a valuable molecule for both academic research and industrial applications.
The synthesis of 3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one typically involves multi-step reactions, often starting from simple precursors such as aldehydes or ketones. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as ring-closing reactions or nucleophilic substitutions, which are critical in constructing the oxazolidinone framework.
One of the most promising applications of CAS No. 326800-63-9 lies in its potential as a building block for drug discovery. The oxazolidinone core is known to exhibit bioactivity across various biological systems, and the substitution pattern in this compound allows for fine-tuning of pharmacokinetic properties. Recent studies have highlighted its ability to inhibit certain enzymes associated with neurodegenerative diseases, suggesting its potential as a lead compound for developing therapeutic agents.
In addition to its pharmaceutical applications, 3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one has found utility in materials science. Its ability to undergo polymerization under specific conditions has led to its use in the development of novel polymers with tailored mechanical and thermal properties. For example, researchers have reported the synthesis of poly(oxazolidinone) materials with improved tensile strength and thermal stability, which could find applications in high-performance composites or advanced coatings.
The chemical versatility of CAS No. 326800-63-9 is further exemplified by its role as an intermediate in organic synthesis. The chloromethyl group serves as a reactive site for various substitution reactions, enabling the construction of complex molecular architectures. Recent work has demonstrated its use in synthesizing bioactive molecules with intricate stereochemistry, underscoring its importance as a key intermediate in modern organic synthesis.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of 3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one. Studies have shown that under aerobic conditions, this compound can undergo microbial degradation through hydrolytic cleavage of the lactam ring. This information is crucial for assessing its environmental impact and ensuring sustainable practices in its production and application.
In conclusion, CAS No. 326800-63-9, or 3-butyl-5-(chloromethyl)-1,3 oxazolidinone, stands out as a multifaceted compound with diverse applications across chemistry and related disciplines. Its unique structure and reactivity continue to drive innovative research directions, making it a cornerstone for future advancements in drug discovery, materials science, and organic synthesis.
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